molecular formula C19H17N3O4S B11666124 N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide

N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide

Cat. No.: B11666124
M. Wt: 383.4 g/mol
InChI Key: BKAFLHPFIGYJJJ-XSFVSMFZSA-N
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Description

N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound that features a furan ring, a formamido group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions to form the furan-2-ylformamido intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE involves its interaction with bacterial enzymes. The compound is believed to inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring structure but lacks the benzenesulfonamide moiety.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the furan ring and formamido group.

Uniqueness

N-{4-[(1E)-1-{[(FURAN-2-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENESULFONAMIDE is unique due to its combination of a furan ring, formamido group, and benzenesulfonamide moiety, which together contribute to its potential antibacterial activity and versatility in chemical reactions .

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-1-[4-(benzenesulfonamido)phenyl]ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C19H17N3O4S/c1-14(20-21-19(23)18-8-5-13-26-18)15-9-11-16(12-10-15)22-27(24,25)17-6-3-2-4-7-17/h2-13,22H,1H3,(H,21,23)/b20-14+

InChI Key

BKAFLHPFIGYJJJ-XSFVSMFZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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